molecular formula C15H11ClN2O2S B2404267 N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 112446-78-3

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2404267
CAS No.: 112446-78-3
M. Wt: 318.78
InChI Key: OKMQLXADCBAERK-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a benzothiazole core, a privileged scaffold in pharmaceutical development known to confer a wide spectrum of biological activities. The molecular structure integrates a 4-chloro-benzothiazole moiety linked via an acetamide bridge to a phenoxy group, making it a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. Benzothiazole derivatives, particularly 2-aminobenzothiazoles and their analogs, are extensively investigated for their potent pharmacological properties. Research indicates that this class of compounds exhibits promising antiviral, antimicrobial, anti-inflammatory, and antitumor activities . The structural motif is a key template in the design of novel therapeutic agents, and its derivatives are often explored as VEGF-A inhibitors, antimicrobials, and probes for studying tumor hypoxia . The presence of the acetamide functionality allows for further chemical modifications, enabling researchers to fine-tune the compound's physicochemical properties and biological efficacy. The compound is supplied for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this chemical as a key intermediate in multicomponent reactions, heterocyclic synthesis, and for developing new bioactive molecules following the principles of green chemistry .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-11-7-4-8-12-14(11)18-15(21-12)17-13(19)9-20-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMQLXADCBAERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with phenoxyacetyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing benzothiazole moieties. N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been investigated for its potential as an antibacterial agent against various strains of bacteria. Research indicates that derivatives with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria .

Case Study:
A study explored the efficacy of this compound in combination with cell-penetrating peptides, revealing enhanced antibacterial activity compared to the compound alone. This suggests a synergistic effect that could be utilized in developing new antimicrobial therapies .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Benzothiazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activities involved in cancer progression .

Case Study:
In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Role in Drug Design

This compound serves as a valuable scaffold in drug design due to its structural similarity to known bioactive compounds. Its ability to act as a ligand in biological systems enhances its utility in medicinal chemistry .

Data Table: Applications Summary

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; enhanced activity with peptides
Anticancer PropertiesInduces apoptosis and inhibits cancer cell proliferation
Drug DesignActs as a scaffold for developing new therapeutic agents

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Crystallographic Insights

Single-crystal X-ray diffraction reveals a triclinic crystal system (space group P1) with hydrogen bonding (O–H⋯N, O–H⋯O, N–H⋯O) and π-π stacking interactions (3.732 Å between benzothiazole and benzene rings) . These interactions enhance thermal stability (m.p. 397–398 K) compared to non-hydrated analogs like N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV), which lacks such extensive hydrogen-bonding networks .

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Compound Name Substituents Reported Bioactivity Key Structural Differences
Target Compound 4-Cl-benzothiazole, phenoxyacetamide Anticancer, antibacterial Phenoxy group enhances lipophilicity
BZ-IV () Benzothiazole, 4-methylpiperazine Anticancer (in vitro) Piperazine improves solubility
9c () Bromophenyl-triazole-acetamide α-Glucosidase inhibition (docking) Triazole linker; bromine increases steric bulk
Compound 4 () Tetradecyl-thiazole Not specified Long alkyl chain enhances lipophilicity
  • Phenoxy vs.
  • Chloro vs.

Pharmacokinetic Properties

  • Solubility: The hydrated crystal form of the target compound improves aqueous solubility compared to non-hydrated analogs like BZ-IV .
  • Metabolic Stability: The phenoxy group may reduce metabolic degradation compared to compounds with ester or thioether linkages (e.g., ’s tetradecyl-thiazole derivatives) .

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and various research findings related to its biological effects.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives, which are known for their broad spectrum of biological activities. The compound's structure includes a benzothiazole ring, which is linked to a phenoxyacetamide moiety. This structural configuration is crucial for its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound may also influence other biochemical pathways, including:

  • Arachidonic Acid Pathway : Affects the production of inflammatory mediators.
  • Cell Signaling Pathways : Modulates gene expression related to inflammation and immune responses.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound have been evaluated against several bacterial and fungal species. For instance:

Pathogen MIC (μmol/mL) MBC (μmol/mL)
Staphylococcus aureus10.7–21.421.4–40.2
Escherichia coli15.0–30.030.0–60.0
Candida albicans5.0–10.010.0–20.0

These results indicate that the compound possesses potent antibacterial and antifungal activities .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been substantiated through various in vitro and in vivo studies. The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models .

3. Anticancer Potential

Studies have suggested that benzothiazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways . this compound has shown promise in preclinical studies targeting specific cancer cell lines.

Case Studies and Research Findings

Research conducted on similar compounds has provided insights into the potential applications of this compound:

  • Inhibition of COX Enzymes : A study demonstrated that derivatives like this compound effectively inhibit COX enzymes, leading to reduced inflammation in animal models .
  • Antimicrobial Efficacy : In a comparative study, this compound exhibited superior antimicrobial activity compared to standard antibiotics against resistant strains .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects on human cancer cell lines revealed that the compound could induce cell death through apoptosis mechanisms .

Q & A

Q. What are the standard synthetic routes for N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling 4-chloro-1,3-benzothiazol-2-amine with phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) and a coupling agent (e.g., EDCl) in dichloromethane at 0–25°C . Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.
  • Temperature control : Slow addition of reagents at 0°C minimizes side reactions.
  • Purification : Recrystallization from ethanol or chromatography improves purity (>95%) .
    Yield improvements (up to 91%) are achievable by monitoring reaction progress via TLC and adjusting stoichiometric ratios .

Q. Which spectroscopic methods are most effective for confirming the structure of This compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the benzothiazole ring (δ 7.2–8.1 ppm for aromatic protons) and acetamide carbonyl (δ ~168 ppm) .
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1550 cm1^{-1} (C-N stretch) validate the amide linkage .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+^+ at m/z 333.03 for C15_{15}H11_{11}ClN2_2O2_2S) .

Q. What in vitro assays are commonly used to assess the antimicrobial activity of benzothiazole acetamide derivatives?

  • Methodological Answer :
  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Cell viability assays : MTT or resazurin-based assays evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition studies : Fluorometric assays measure inhibition of target enzymes (e.g., topoisomerase II) .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular interactions and stability of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 173 K reveals:
  • Hydrogen bonding : O–H⋯N and N–H⋯O interactions stabilize the crystal lattice .
  • π-π stacking : Benzothiazole and phenyl rings exhibit face-to-face interactions (distance ~3.5 Å), influencing packing efficiency .
    Data refinement using SHELXL (R factor < 0.05) ensures accuracy in bond-length/angle measurements .

Q. What strategies can resolve discrepancies in reported biological activities of benzothiazole derivatives like This compound?

  • Methodological Answer :
  • Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) with cell-based viability tests to distinguish direct vs. indirect effects .
  • Structural analogs : Synthesize derivatives with substituent variations (e.g., chloro → fluoro) to correlate electronic effects with activity .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to identify confounding factors in in vivo studies .

Q. How does the electronic nature of substituents on the benzothiazole ring influence the bioactivity of This compound?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) studies : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, improving binding to cysteine residues in target enzymes .
  • Computational modeling : DFT calculations (e.g., Mulliken charges) predict reactivity at the 4-chloro position, guiding synthetic modifications .
  • Biological validation : Compare IC50_{50} values against analogs (e.g., 4-ethyl or 4-methoxy derivatives) to quantify substituent effects .

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